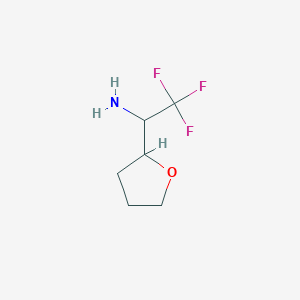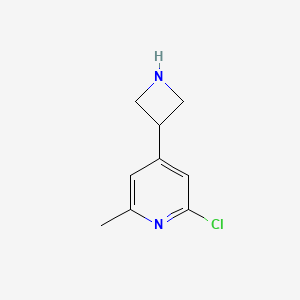
1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethan-1-amine is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an amine group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methoxybenzaldehyde and trifluoromethylbenzene.
Formation of Intermediate: The intermediate compound is formed through a Friedel-Crafts alkylation reaction, where trifluoromethylbenzene reacts with 4-methoxybenzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Amination: Finally, the alcohol is converted to the amine via an amination reaction using reagents such as ammonia or an amine source under suitable conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and conditions such as acidic or basic media.
Reduction: NaBH4, LiAlH4, H2 with catalysts like palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides, and conditions such as reflux or room temperature.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The amine group can form hydrogen bonds or ionic interactions with target proteins, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)ethan-1-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(4-Trifluoromethylphenyl)ethan-1-amine:
1-(4-Methoxy-2-(trifluoromethyl)phenyl)propan-1-amine: Has an additional carbon in the alkyl chain, altering its physical and chemical characteristics.
Uniqueness: 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethan-1-amine is unique due to the combination of the methoxy and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C10H12F3NO |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3NO/c1-6(14)8-4-3-7(15-2)5-9(8)10(11,12)13/h3-6H,14H2,1-2H3 |
InChI-Schlüssel |
LKNXMSGRPTVZBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)OC)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



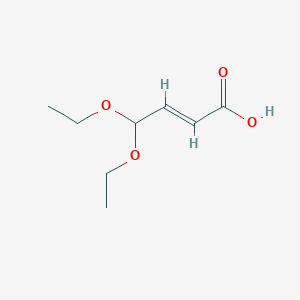
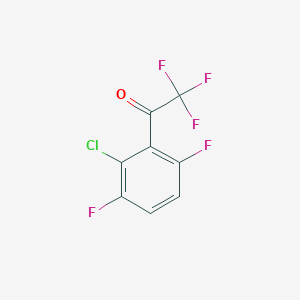
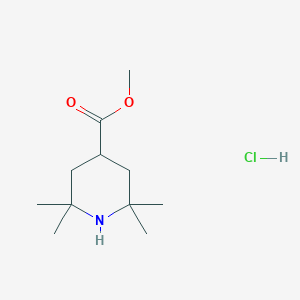
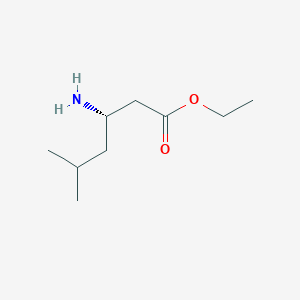

![4-[4-(Methoxymethyl)phenoxy]piperidine](/img/structure/B13534197.png)
![1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13534199.png)
![2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile](/img/structure/B13534211.png)

